![molecular formula C9H14 B13948427 8-Methylenebicyclo[5.1.0]octane CAS No. 54211-15-3](/img/structure/B13948427.png)
8-Methylenebicyclo[5.1.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylenebicyclo[5.1.0]octane is a bicyclic hydrocarbon with the molecular formula C9H14. It is characterized by a unique structure where a methylene group is attached to a bicyclo[5.1.0]octane framework. This compound is known for its applications in organic synthesis and research due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylenebicyclo[5.1.0]octane can be synthesized through various methods, primarily involving cyclization reactions of alkenes. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes. These methods often involve the use of high-purity reagents and advanced catalytic systems to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 8-Methylenebicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed
Major Products: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Methylenebicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Methylenebicyclo[5.1.0]octane involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Bicyclo[5.1.0]octane: Lacks the methylene group, resulting in different reactivity and applications.
8-Methylidenebicyclo[5.1.0]octane: A closely related compound with similar properties but slight structural differences
Uniqueness: 8-Methylenebicyclo[5.1.0]octane is unique due to its methylene group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
54211-15-3 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
8-methylidenebicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14/c1-7-8-5-3-2-4-6-9(7)8/h8-9H,1-6H2 |
InChI Key |
MUDRFXBMCDULFP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2C1CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


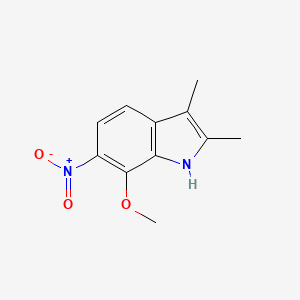
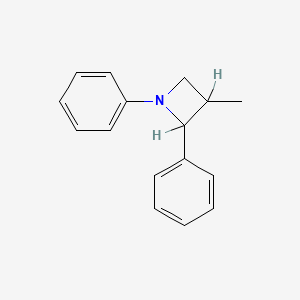
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)

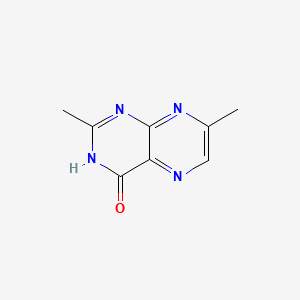
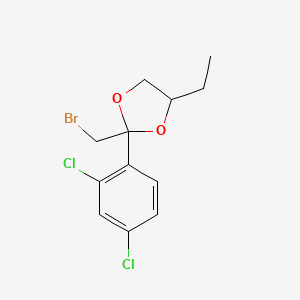
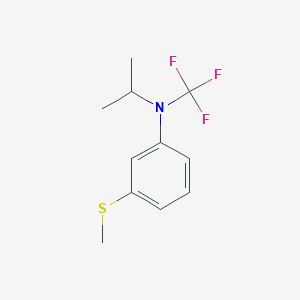

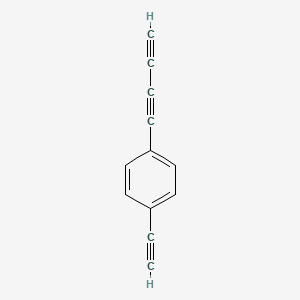
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
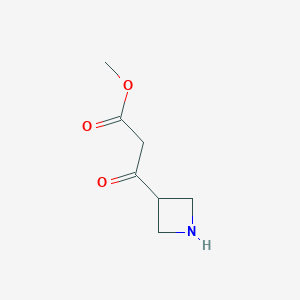

![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
